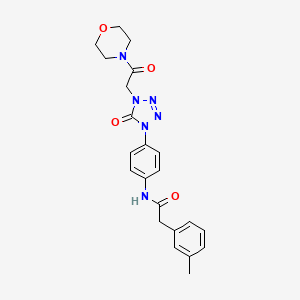

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide

Description

N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide is a structurally complex molecule featuring a tetrazole core, a morpholino-2-oxoethyl substituent, and an m-tolyl acetamide moiety.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-16-3-2-4-17(13-16)14-20(29)23-18-5-7-19(8-6-18)28-22(31)27(24-25-28)15-21(30)26-9-11-32-12-10-26/h2-8,13H,9-12,14-15H2,1H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVQGTXLSBNPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves a multi-step process that includes:

- Condensation Reactions : Involving the core structure of the compound.

- Nucleophilic Substitutions : To introduce various functional groups.

- Cyclization : Leading to the formation of the tetrazole ring.

The precise conditions for these reactions are critical, including temperature, pressure, and the choice of solvents and catalysts to ensure high yield and purity.

2.1 Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives possess minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Tetrazole Derivative A | 0.25 | Strong |

| Tetrazole Derivative B | 4 | Moderate |

| Ciprofloxacin | 16 | Reference |

2.2 Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar tetrazole-based compounds exhibit cytotoxic effects against several cancer cell lines. For example, one study reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.98 µg/mL for certain derivatives .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| A-431 | 1.61 ± 1.92 | Doxorubicin |

| U251 | <10 | Cisplatin |

The biological activity of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells.

Molecular dynamics simulations suggest that interactions with target proteins occur primarily through hydrophobic contacts, indicating a non-covalent binding mechanism essential for its anticancer activity .

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized tetrazole derivatives found that one specific analogue exhibited potent activity against human glioblastoma cells (U251). The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity against cancer cells .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various tetrazole derivatives against standard bacterial strains. The results demonstrated that some compounds showed significant antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Morpholino Group | Enhances solubility and bioactivity |

| Tetrazole Ring | Known for diverse pharmacological effects |

| Acetamide Moiety | Contributes to overall stability |

Anticancer Applications

Recent studies have highlighted the anticancer potential of similar compounds containing tetrazole and oxadiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. The compound may exhibit similar properties due to its structural analogies.

Case Study: Anticancer Activity

In a comparative study, compounds with similar structures were evaluated for their anticancer efficacy against glioblastoma cell lines. The results indicated that certain derivatives led to significant apoptosis in cancer cells, suggesting that N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide could be explored further for its anticancer properties .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that compounds containing oxadiazole and tetrazole rings possess considerable antibacterial and antifungal activities.

Table 2: Antimicrobial Efficacy of Related Compounds

Case Study: In Vitro Antimicrobial Activity

A study on structurally related compounds demonstrated effective inhibition of bacterial growth in vitro. The mechanism was linked to disruption of bacterial cell wall synthesis, which could be a pathway for N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide as well .

Anti-inflammatory Applications

The anti-inflammatory potential of similar chemical classes has been documented through molecular docking studies. These studies suggest that compounds can inhibit key enzymes involved in inflammatory pathways.

Case Study: Molecular Docking Studies

In silico analyses have shown that derivatives with similar functional groups can effectively bind to 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. This suggests that N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide might also exhibit anti-inflammatory properties worth exploring .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholino-Containing Acetamides ()

Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) and derivatives (5i–5p) share structural motifs with the target compound, including the morpholino ring and acetamide linkage. Key differences include:

- Sulfonyl vs. Oxoethyl Groups: Compounds in feature a morpholinosulfonyl group (-SO₂-morpholine), whereas the target compound has a morpholino-2-oxoethyl (-CO-morpholine) substituent. The sulfonyl group enhances electronegativity and may improve binding to polar enzyme pockets, while the oxoethyl group offers conformational flexibility .

- Substituent Effects: The m-tolyl group in the target compound vs. p-tolyl (5k), 4-chlorophenyl (5l), or nitro (5p) groups in analogs influence lipophilicity and steric bulk. For example, electron-withdrawing groups (e.g., -NO₂ in 5p) may enhance binding affinity in viral protease inhibition, as suggested by COVID-19 studies .

Tetrazole-Containing Compounds ()

Cephalosporins like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (compound m) share the tetrazole-acetamido motif with the target compound. However, the cephalosporin’s β-lactam ring and thiadiazole substituent confer antibacterial activity, whereas the target’s m-tolyl group and morpholino linker suggest divergent therapeutic targets .

Comparative Analysis of Physicochemical and Spectroscopic Data

Table 1: Key Data for Morpholino-Containing Acetamides

Table 2: Tetrazole-Containing Cephalosporins ()

| Compound ID | Core Structure | Key Substituents | Pharmacological Use |

|---|---|---|---|

| m | Cephalosporin | Tetrazol-1-yl acetamido, thiadiazole | Antibacterial |

| Target Compound | Acetamide | Tetrazole, morpholino, m-tolyl | Theoretical |

Q & A

Q. What computational tools are suitable for predicting metabolic pathways and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ProTox-II to forecast hepatic metabolism (e.g., CYP3A4 oxidation) and hepatotoxicity .

- Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.